Product packaging for Tubulysin M(Cat. No.:)

Tubulysin M

Cat. No.: B055529
M. Wt: 728.0 g/mol
InChI Key: POBZYODNVHQLFG-ZRBKHQLFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tubulysin M is a highly potent, naturally occurring microtubule inhibitor isolated from myxobacterial species. Its primary research value lies in its exceptional cytotoxicity, which surpasses that of many clinical chemotherapeutic agents. This compound exerts its mechanism of action by binding to the vinca domain of tubulin, thereby inhibiting microtubule polymerization. This disruption of the dynamic instability of the mitotic spindle apparatus leads to a potent G2/M phase cell cycle arrest and the subsequent induction of apoptosis (programmed cell death).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H57N5O7S B055529 Tubulysin M

Properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)/t24-,25-,28+,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBZYODNVHQLFG-ZRBKHQLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Properties of Tubulysin M

Elucidation of the Molecular Architecture

Tubulysin (B8622420) M is a synthetic analog of the natural tubulysins. researchgate.netnih.gov The core structure of natural tubulysins is a tetrapeptide skeleton. creative-biolabs.comaacrjournals.org This structure is composed of four key residues, starting from the N-terminus: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue which is typically tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut). creative-biolabs.comnih.govaacrjournals.org A critical feature for the high potency of many tubulysins is an acetate (B1210297) group at the C11 position of the tubuvaline residue. aacrjournals.orgnih.gov Tubulysin M's structure is designed to be synthetically more accessible while retaining the potent cytotoxic activity of its natural counterparts. nih.gov

Key Synthetic Approaches and Challenges

The limited availability of tubulysins from natural sources has driven extensive research into their total synthesis. nih.gov The structural complexity of these molecules, including their unusual amino acids and stereocenters, presents significant synthetic challenges. nih.gov Researchers have developed various synthetic strategies to produce tubulysins and their analogs, such as this compound. google.comnih.gov One of the challenges in developing tubulysins for therapeutic applications, like in ADCs, is the stability of the C11-acetoxy group, which can be susceptible to hydrolysis, leading to a significant loss of potency. researchgate.netnih.gov This has led to the development of stabilized analogs where the acetate is replaced with more stable functional groups like ethers or hindered esters. cytoskeleton.comaacrjournals.org

Characterization of Pretubulysin as a Biosynthetic Intermediate

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in understanding which parts of the tubulysin molecule are essential for its potent cytotoxic activity. These studies have shown that the C11-acetoxy moiety on the tubuvaline (Tuv) residue is a key element for high potency. aacrjournals.org Modifications to this group, such as replacing the acetate with an ether or a more sterically hindered ester, can affect both the stability and the biological activity of the compound. aacrjournals.orgaacrjournals.org For instance, while some stabilized analogues show reduced tubulin binding affinity compared to the parent acetate compound, they can offer improved stability in plasma. aacrjournals.org SAR studies have also explored modifications at the N- and C-termini to create novel analogs with potent cytotoxicity, providing a framework for the design of tubulysin-based ADC payloads. nih.gov

Mechanism of Action and Cellular Pharmacology of Tubulysin M

Microtubule Dynamics Disruption

The primary mechanism through which Tubulysin (B8622420) M and its congeners induce cytotoxicity is by directly targeting the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitotic spindle formation during cell division.

Tubulysin M is a powerful inhibitor of tubulin polymerization. cytoskeleton.commedchemexpress.comtargetmol.comnih.gov By binding to tubulin, it prevents the assembly of α- and β-tubulin heterodimers into microtubules, which are crucial components of the cytoskeleton. This inhibitory action halts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. researchgate.netmdpi.comnih.gov The potency of tubulysins in this regard is notable, with some studies indicating that Tubulysin A, a related compound, inhibits tubulin polymerization more effectively than the established vinca (B1221190) alkaloid, vinblastine (B1199706). researchgate.netnih.gov The chemical structure of tubulysins, particularly the C11 acetoxy moiety within the tubuvaline residue, is considered important for their high potency. cytoskeleton.com Even pretubulysin, a biosynthetic precursor to tubulysins, demonstrates the ability to inhibit the assembly of tubulin in vitro. plos.org

In addition to preventing the formation of new microtubules, this compound actively promotes the destabilization and depolymerization of existing microtubule structures. nih.gov This leads to a significant depletion of cellular microtubules. researchgate.netmdpi.comnih.gov Research has shown that Tubulysin A can induce the depolymerization of pre-assembled, isolated microtubules. researchgate.netnih.govplos.org This destabilizing effect is potent and cannot be counteracted by pre-incubation with microtubule-stabilizing agents such as paclitaxel. researchgate.netmdpi.comnih.gov Electron microscopy studies have revealed that the interaction of Tubulysin A with tubulin results in the formation of aberrant structures, including rings, double rings, and pinwheel formations, instead of functional microtubules. researchgate.netnih.gov

Inhibition of Tubulin Polymerization

Tubulin Binding Site Analysis

The specific interactions between this compound and tubulin have been a subject of detailed investigation, revealing a binding site that is shared with other well-known microtubule inhibitors.

This compound binds to the vinca domain of tubulin. researchgate.netnih.govresearchgate.netrsc.org This binding site is a complex region located at the interface between two longitudinally arranged tubulin heterodimers, involving both α- and β-tubulin subunits. researchgate.netnih.govbiorxiv.org By occupying this site, tubulysins physically obstruct the conformational changes required for tubulin dimers to incorporate into a straight protofilament, thereby inhibiting microtubule assembly. biorxiv.org This domain is also the target for other antimitotic peptides such as dolastatin-10 and hemiasterlin. mdpi.comnih.gov Interestingly, it has been suggested that tubulysins are capable of binding to the β-tubulin subunit alone, which may contribute to their high affinity. nih.gov

Although this compound binds to the vinca domain, its interaction with the classic vinca alkaloid, vinblastine, is non-competitive. mdpi.comgoogle.com In competition assays, Tubulysin A was found to strongly interfere with the binding of vinblastine to tubulin, but not by directly competing for the exact same binding epitope in a mutually exclusive manner. researchgate.netnih.gov The apparent inhibition constant (Ki) for this interaction was determined to be 3 µM. researchgate.netnih.gov This non-competitive relationship suggests that while their binding sites are in the same domain and may partially overlap, the binding of tubulysin allosterically alters the tubulin conformation in a way that hinders vinblastine binding, or vice versa.

X-ray crystallography has provided high-resolution structural data on the interaction between tubulysins and tubulin. researchgate.netnih.govresearchgate.net The crystal structure of a tubulin-Tubulysin M complex confirms that the peptide binds at the interface between two tubulin heterodimers. nih.govacs.org These structural studies have revealed key atomic-level interactions; for instance, the methyl group of the acetate (B1210297) ester on this compound, which is critical for its high potency, fits into a hydrophobic pocket on the tubulin surface formed by the amino acid residues Thr-223, Thr-221, and Pro-325. acs.org Further crystallographic analyses of other tubulysin analogues have shown that slight variations in the ligand can result in different binding modes within the vinca domain. researchgate.netnih.gov These studies highlight a common pharmacophore among peptidyl inhibitors like this compound, which involves two key hydrophobic groups that insert into distinct hydrophobic pockets on the β and α tubulin subunits, respectively. acs.org

Interactive Data Table: Comparative Effects of Microtubule-Targeting Agents

Non-Competitive Binding with Vinblastine to Tubulin

Downstream Cellular Effects of this compound

The potent cytotoxic activity of this compound stems from its profound impact on microtubule dynamics, which in turn triggers a cascade of downstream cellular events culminating in cell death. These effects are central to its mechanism of action and its potential as an anti-cancer agent. The primary consequences of this compound's interaction with tubulin include the induction of cell cycle arrest at the G2/M phase, the activation of apoptotic pathways, and the inhibition of cancer cell migration.

Induction of Cell Cycle Arrest (G2/M Phase)

A hallmark of microtubule-disrupting agents, including this compound and its analogs, is their ability to interfere with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. wikipedia.orgontosight.ai This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis. wikipedia.orgmdpi.comwikipedia.orgwikipedia.orgnih.gov

Treatment of various cancer cell lines with tubulysins results in a significant accumulation of cells in the G2/M phase. wikipedia.orgnih.gov For instance, studies on pretubulysin, a biosynthetic precursor to tubulysin, demonstrated a marked increase in the G2/M population of HepG2 (human liver cancer) cells following treatment. wikipedia.org This antimitotic activity is a direct consequence of microtubule depolymerization, which activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to enter anaphase. ontosight.aiwikipedia.org Prolonged arrest at this checkpoint ultimately directs the cell towards apoptosis. nih.gov

Table 1: Effect of Pretubulysin-827 on Cell Cycle Distribution An interactive data table representing the percentage of cells in the G2/M phase of the cell cycle after treatment.

Treatment Condition Cell Line Concentration Duration (h) % of Cells in G2/M Phase
Control KB-3.1 N/A 24 ~30%
Pretubulysin-827 KB-3.1 100 ng/ml 24 65%

Data sourced from patent information on bioactive pre-tubulysins, indicating a significant increase in the G2/M population upon treatment. nih.gov

Apoptosis Induction Pathways

The sustained cell cycle arrest induced by this compound is a primary trigger for programmed cell death, or apoptosis. mdpi.comwikipedia.orgwikipedia.orgru.ac.zamims.com This process is a key component of its cytotoxic effect against cancer cells. ontosight.ai The mechanism of apoptosis induction by tubulysins involves multiple pathways, prominently featuring the mitochondrial pathway. wikipedia.org

Key events observed in tubulysin-treated cells include DNA fragmentation, a characteristic hallmark of apoptosis. ontosight.aiwikipedia.org For example, Tubulysin A was shown to induce DNA laddering in HL-60 (human promyelocytic leukemia) cells in a concentration-dependent manner. ontosight.ai Similarly, its precursor, pretubulysin, caused DNA fragmentation in KB-3.1 (human cervical carcinoma) cells. wikipedia.org

Furthermore, the apoptotic cascade involves the activation of caspases, which are proteases that execute the process of cell death. Research has shown that tubulysin treatment leads to the activation of effector caspases like caspase-3. guidetopharmacology.org Some studies also point to the downregulation of anti-apoptotic proteins, such as Mcl-1, which further promotes cell death. fishersci.ca More recent investigations have uncovered that tubulysin can induce pyroptosis, a highly inflammatory form of programmed cell death, through the cleavage of Gasdermin E (GSDME). guidetopharmacology.orgfishersci.ca This suggests a broader immunomodulatory role for tubulysin-induced cell death. fishersci.cawikimedia.org

Inhibition of Cancer Cell Migration

Beyond its effects on cell division and survival, this compound and its related compounds have been shown to inhibit cancer cell migration, a critical process in tumor invasion and metastasis. wikipedia.orgru.ac.za The integrity and dynamic nature of the microtubule cytoskeleton are essential for cell motility. By causing microtubule depolymerization, tubulysins disrupt the cellular machinery required for migration. wikipedia.org

Studies using metastatic human pancreatic cancer cells (L3.6pl) have demonstrated that treatment with tubulysin A and pretubulysin significantly reduces cell migration. wikipedia.org This was observed in both wound healing (scratch) assays and Boyden chamber assays. Notably, the inhibition of migration occurred at concentrations and time points that did not yet show significant apoptosis, indicating that the anti-migratory effect is a direct consequence of microtubule disruption rather than a secondary effect of cell death. wikipedia.org

Table 2: Inhibition of L3.6pl Pancreatic Cancer Cell Migration An interactive data table summarizing the reduction in cancer cell migration upon treatment with tubulysin compounds.

Assay Type Compound Concentration % Reduction in Migration (approx.)
Scratch Assay Tubulysin A / Pretubulysin 3 nM 50%
Boyden Chamber Assay Tubulysin A / Pretubulysin 1 nM 60%
Boyden Chamber Assay Tubulysin A / Pretubulysin 10 nM 70%

Data derived from a study on pretubulysin, showing a potent dose-dependent inhibition of migration in L3.6pl cells. wikipedia.org

Applications of Tubulysin M in Preclinical Oncology Research

Development of Antibody-Drug Conjugates (ADCs)

A significant application of Tubulysin (B8622420) M in preclinical research is its use as a cytotoxic payload in antibody-drug conjugates (ADCs). medchemexpress.comresearchgate.netmedchemexpress.com ADCs are a form of targeted therapy that uses a monoclonal antibody to deliver a highly potent cytotoxic agent, like Tubulysin M, specifically to cancer cells that express a particular target antigen. This targeted delivery aims to increase the therapeutic window by maximizing the drug's effect on tumor cells while minimizing exposure to healthy tissues. Various linker technologies have been developed to attach this compound to antibodies, designed to be stable in circulation and release the active drug inside the target cell. nih.gov

Efficacy in In Vitro and In Vivo Cancer Models

This compound, both as a free agent and within ADCs, has demonstrated potent efficacy in a range of preclinical cancer models. In vitro studies have shown that it is highly cytotoxic across numerous cancer cell lines, with IC50 values often in the low nanomolar or even picomolar range. researchgate.netmedchemexpress.com Notably, it retains its high potency in multidrug-resistant (MDR) cell lines, which are a major challenge in cancer therapy. aacrjournals.orgresearchgate.net In vivo studies using animal models, such as tumor xenografts, have also shown the potent anti-tumor activity of this compound-based ADCs. cytoskeleton.comaacrjournals.org

Chemical Modifications at Key Positions

Thiazole Moiety Modifications

Comparative Analysis with Other Microtubule-Targeting Agents

In preclinical studies, this compound is often compared to other classes of microtubule-targeting agents, such as the vinca (B1221190) alkaloids (e.g., Vincristine), taxanes (e.g., Paclitaxel), and auristatins (e.g., MMAE). researchgate.netnih.govmdpi.com Tubulysins are generally found to be significantly more potent, sometimes by several orders of magnitude, than clinically used drugs like Paclitaxel and Vinblastine (B1199706). researchgate.netmdpi.com A key advantage that distinguishes tubulysins is their ability to overcome multidrug resistance, as they are often not recognized by the efflux pumps that expel other chemotherapy drugs from cancer cells. nih.govresearchgate.net This makes them a promising alternative or next-generation payload for ADCs compared to auristatins and maytansinoids. nih.govnih.gov

Structure Activity Relationship Sar Studies of Tubulysin M and Its Analogues

Identification of Key Pharmacophore Elements

The core structure of tubulysins consists of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (B1255280) (Tup) or tubutyrosine (Tut). aacrjournals.orgfrontiersin.org SAR studies have identified several key elements crucial for the potent cytotoxic activity of these compounds.

A critical component of the tubulysin (B8622420) pharmacophore is the C-11 acetate (B1210297) group on the Tuv residue. researchgate.netnih.gov Loss of this acetate group through hydrolysis leads to a significant reduction in cytotoxicity, with the resulting C-11 alcohol being over 100 times less potent. scinews.uzresearchgate.net The N,O-acetal group found in some natural tubulysins, such as tubulysin D, can be replaced with a simple methyl group, as in Tubulysin M, with minimal loss of potency. aacrjournals.orgalmacgroup.com The N-terminal Mep residue's amine group is also essential for activity. mdpi.com Furthermore, the carboxylic acid group and the specific stereochemistry (3R configuration) in the C-terminal Tup/Tut fragment are vital for the compound's biological function. mdpi.com

Correlation between Structural Modifications and Tubulin Binding Affinity

Tubulysins exert their cytotoxic effects by binding to the vinca (B1221190) domain of β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. scinews.uznih.gov Modifications to the tubulysin structure can significantly impact its affinity for tubulin.

The C-11 acetate group, while crucial for cytotoxicity, does not appear to make direct contact with tubulin and is situated at the interface of a hydrophobic pocket and the solvent. aacrjournals.org This has allowed for the exploration of modifications at this position. Replacing the acetate with more sterically hindered esters or stable ethers can be tolerated for tubulin binding. aacrjournals.org For example, C-11 alkoxy analogues have been shown to maintain comparable biological activity to this compound. scinews.uzresearchgate.net However, even minor changes within the tubulin binding site can profoundly alter the activity of this chemotype. scinews.uzresearchgate.net For instance, while one epimer of a modified analogue (S,S epimer 24) binds to tubulin approximately 30-fold more tightly than its counterpart, the weaker binding epimer is more active in certain multidrug-resistant cell lines. scinews.uz

Impact of Chemical Changes on Cellular Cytotoxic Potency

The cytotoxic potency of tubulysin analogues is highly sensitive to chemical modifications. The hydrolytic instability of the C-11 acetate in plasma significantly attenuates cytotoxicity due to its conversion to the much less active alcohol. scinews.uznih.gov

Efforts to improve metabolic stability have focused on modifying the C-11 position. The introduction of a C-11 isovalerate ester or an ethyl ether has been shown to improve stability in mouse plasma. scinews.uz Similarly, replacing the acetate with a propyl ether can circumvent this metabolic liability while retaining potent cytotoxicity. nih.govacs.org However, these stabilized analogues can sometimes underperform as ADC payloads compared to the parent C-11 acetate congeners. nih.gov

Modifications at other positions also influence cytotoxic potency. Increasing the lipophilicity of tubulysin B derivatives was found to enhance their diffusion into cells, leading to lower IC50 values. oncotarget.com Conversely, increasing drug polarity enhanced their recognition by P-glycoprotein, a multidrug resistance efflux pump, leading to increased resistance. oncotarget.com The replacement of the N-terminal Mep with other groups, or modifications at both the N- and C-termini, has also been explored, with some analogues exhibiting strong cytotoxic activities against various human cancer cell lines. thieme-connect.com Simplified analogues lacking the N,O-acetal and having a ketone instead of the acetate have been synthesized, with some retaining significant cytotoxicity. acs.orgnih.gov

Application of In Silico Methods for SAR Elucidation (e.g., QSAR, Molecular Docking)

In silico methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been valuable tools in understanding the SAR of tubulysin analogues. tandfonline.com

2D and 3D QSAR analyses have been performed on tubulysin derivatives to identify structural features crucial for tubulin inhibition. tandfonline.com These models have shown high reliability in correlating structural properties with biological activity. tandfonline.com For example, Hologram QSAR (HQSAR) models have yielded high correlation and cross-validated coefficients, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also produced satisfactory correlation values. tandfonline.com Molecular docking studies have been used to visualize the binding of tubulysin analogues to the colchicine (B1669291) site of tubulin, helping to elucidate the chemical features essential for inhibition. tandfonline.com These computational approaches aid in the rational design of new, potent tubulysin analogues by predicting their biological activity and guiding structural modifications. tandfonline.commdpi.com

Strategies for Improving in vivo Metabolic Stability while Retaining Potency

A major challenge in the development of tubulysin-based therapeutics is the in vivo metabolic instability of the C-11 acetate ester. nih.govacs.org Several strategies have been employed to address this issue while maintaining the high cytotoxic potency of the parent compound.

One primary strategy involves the bioisosteric replacement of the labile ester. ipinnovative.comdrughunter.com This includes substituting the acetate with more stable functional groups such as:

Ethers: Replacement with an ethyl or propyl ether has been shown to improve plasma stability and retain potent activity. scinews.uzaacrjournals.orgnih.gov

Carbamates: Introducing a carbamate (B1207046) functional group has resulted in a more stable ADC that retains potency in cellular assays. acs.orgnih.gov

Hindered Esters: Converting the acetate to a more sterically hindered ester, like an isovalerate ester, can decrease esterase-mediated hydrolysis. aacrjournals.org

Another approach involves modifying the drug-linker in ADC constructs. The use of a β-glucuronidase-cleavable glucuronide linker has been shown to protect against acetate hydrolysis and improve ADC activity in vivo compared to conventional protease-cleavable linkers. researchgate.netnih.gov

Furthermore, site-specific conjugation of the tubulysin payload to the antibody can also enhance stability. acs.orgnih.gov By strategically placing the linker-payload at different locations on the antibody, it is possible to shield the labile ester from metabolic enzymes, leading to reduced metabolism and improved efficacy. acs.orgnih.gov This approach highlights that the site of conjugation can be critical in addressing the metabolic liabilities of an ADC. acs.org

Preclinical Development and Therapeutic Applications of Tubulysin M Conjugates

Development as Payloads for Antibody-Drug Conjugates (ADCs)

Tubulysins are a class of highly potent cytotoxic natural products that inhibit tubulin polymerization, leading to the disruption of microtubules in dividing cells. nih.gov Their high potency, however, is associated with significant systemic toxicity, which has limited their development as standalone cancer therapies. nih.govresearchgate.net This has led to the exploration of tubulysins, particularly the synthetic and more stable analog Tubulysin (B8622420) M, as payloads for antibody-drug conjugates (ADCs). researchgate.netnih.gov ADCs are a targeted cancer therapy that utilizes monoclonal antibodies to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing exposure to healthy tissues. acs.orgmdpi.comresearchgate.net

Rationale for Targeted Delivery and Minimized Systemic Toxicity with ADCs

The primary rationale for incorporating Tubulysin M into an ADC framework is to harness its exceptional cytotoxic potency while mitigating the dose-limiting toxicities observed with systemic administration. nih.govacs.org By attaching this compound to a monoclonal antibody that specifically targets antigens overexpressed on cancer cells, the drug can be delivered directly to the tumor site. acs.orgmdpi.com This targeted delivery mechanism is designed to increase the therapeutic index of the cytotoxic agent by maximizing its concentration at the tumor and minimizing its exposure to healthy, non-target tissues. mdpi.comresearchgate.net

Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. acs.orgmdpi.com Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the payload is cleaved, releasing the active this compound. acs.orgmdpi.com This intracellular release mechanism is crucial for the ADC's efficacy and for reducing off-target toxicity. acs.org The high potency of tubulysins makes them particularly well-suited for this approach, as only a small amount of the payload needs to be delivered to achieve a therapeutic effect. mdpi.com

Site-Specific Conjugation Methodologies for Optimized ADC Performance

The method of conjugating the payload to the antibody can significantly impact the stability, pharmacokinetics, and efficacy of an ADC. nih.govrsc.org Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can lead to suboptimal performance. rsc.org Site-specific conjugation methodologies have been developed to produce more homogeneous and well-defined ADCs with optimized properties. nih.govnih.gov

One approach involves engineering cysteine residues into the antibody at specific locations, allowing for controlled conjugation of the payload. nih.gov For instance, a study utilized a cysteine-engineered antibody with the conjugation site at LC-K149C to create a highly stable connection with a maleimide-containing linker-drug. nih.gov Another strategy to enhance ADC stability and performance is through the use of different linker technologies, such as β-glucuronidase-cleavable linkers, which have been shown to protect against premature payload degradation and improve in vivo activity. nih.gov Research has demonstrated that the site of conjugation can influence the metabolic stability of the ADC; for example, a conjugate at the 334C position of the heavy chain showed reduced metabolism. acs.orgacs.org These site-specific methods allow for the creation of ADCs with a uniform DAR and a more predictable in vivo behavior. nih.govnih.gov

Evaluation of Drug-Antibody Ratio (DAR) in Conjugates

The drug-antibody ratio (DAR) is a critical parameter in the design of ADCs, as it defines the number of payload molecules attached to a single antibody. acs.org The DAR can influence the ADC's potency, stability, and pharmacokinetic profile. acs.orgrsc.org A higher DAR can potentially lead to increased cytotoxicity but may also result in greater aggregation and faster clearance from circulation. acs.org

In the development of this compound ADCs, various DARs have been evaluated. For example, a study reported the creation of a this compound ADC with an average DAR of 4.4 using a maleimide (B117702) glycine (B1666218) linker. nih.govacs.org Another investigation compared ADCs with DARs of 2 and 4, noting that the higher DAR ADC showed different efficacy profiles. researchgate.net The in vivo stability of the DAR is also a key consideration. One study observed a loss in the DAR of a this compound ADC over time in mice, which was attributed to the cleavage of the acetate (B1210297) group on the tubulysin molecule. nih.gov This highlights the importance of stable linkers and payload modifications to maintain the desired DAR in vivo. The optimization of DAR is a crucial step in balancing the efficacy and safety of this compound ADCs.

Efficacy in Multidrug-Resistant (MDR) Cancer Models

A significant advantage of using this compound as an ADC payload is its retained efficacy in multidrug-resistant (MDR) cancer models. researchgate.netaacrjournals.orgnih.gov MDR is a major challenge in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport cytotoxic drugs out of cancer cells, rendering them resistant to treatment. aacrjournals.orgwuxiapptec.com

Mechanisms of Retained Potency in MDR+ Cell Lines (e.g., reduced P-gp efflux)

Tubulysins have demonstrated the ability to circumvent MDR mechanisms, particularly those involving P-gp. nih.govaacrjournals.org Unlike other microtubule inhibitors such as auristatins and maytansinoids, tubulysins are poor substrates for P-gp. nih.govwuxiapptec.com This means that even in cancer cells overexpressing P-gp, this compound is not efficiently pumped out of the cell, allowing it to accumulate intracellularly and exert its cytotoxic effects. nih.govmdpi.com

Studies have shown that while an MMAE-based ADC was inactive in a P-gp-overexpressing cell line, a this compound ADC retained significant activity. nih.gov This lack of efflux by P-gp is a key mechanism behind the sustained potency of this compound in MDR+ models. nih.gov The ability to overcome P-gp-mediated resistance makes this compound a promising payload for treating tumors that have developed resistance to other chemotherapeutic agents. researchgate.netaacrjournals.org

Comparative Studies with Other Antimitotic ADC Payloads (e.g., MMAE, maytansinoids) in MDR+ Models

Comparative studies have highlighted the superior performance of this compound ADCs in MDR+ cancer models compared to ADCs with other antimitotic payloads like monomethyl auristatin E (MMAE) and maytansinoids. nih.govresearchgate.net These payloads are known substrates for P-gp and their efficacy is significantly reduced in MDR+ cells. nih.gov

In a head-to-head comparison in a P-gp-overexpressing lymphoma model, a this compound ADC demonstrated clear, dose-dependent tumor growth inhibition, whereas an MMAE ADC showed minimal activity. nih.gov The improved activity of the Tubulysin ADC in this MDR model was attributed to the fact that the released tubulysin payload is not a substrate for P-gp efflux. nih.gov Similarly, other research has confirmed that this compound conjugates exhibit cytotoxic activity against multi-drug resistant cell lines, a profile that distinguishes them from MMAE or the maytansine (B1676224) derivative DM1. researchgate.net These findings underscore the potential of this compound-based ADCs to be effective in treating cancers that have acquired resistance to other tubulin-targeting agents. aacrjournals.org

Data Tables

Table 1: In Vitro Cytotoxicity of this compound and MMAE ADCs

Cell Line Target MDR Status This compound ADC IC50 (ng/mL) MMAE ADC IC50 (ng/mL)
BJAB CD22 Negative Similar to MMAE ADC Similar to this compound ADC
WSU-DLCL2 CD22 Negative Similar to MMAE ADC Similar to this compound ADC
BJAB.Luc/Pgp CD22 Positive Active Inactive
Jurkat CD22 Negative Inactive (Antigen-negative) Not Reported

Data synthesized from a study on stabilized tubulysin antibody-drug conjugates. nih.gov

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 10269229
Monomethyl auristatin E (MMAE) 213039
Maytansine 5281283
Trastuzumab 11432432
Ado-trastuzumab emtansine 135565721
Brentuximab vedotin 135565709
Vinblastine (B1199706) 5674
Paclitaxel 36314
Colchicine (B1669291) 6167
Doxorubicin 31703
Calicheamicin Not available
Pyrrolobenzodiazepine (PBD) 135413522
DM1 (Mertansine) 135413533
DM4 (Soravtansine) 135566373
SN-38 104842
Amanitin Not available
Duocarmycin Not available
Spliceostatin A 91724217
Thailanstatin A 134707830

Activity in Antigen-Heterogeneous Tumor Models and Bystander Effect

Antibody-drug conjugates (ADCs) containing this compound have demonstrated significant efficacy in tumor models characterized by heterogeneous antigen expression, largely due to a potent bystander effect. aacrjournals.orgaacrjournals.orgfrontiersin.org This phenomenon allows the cytotoxic payload to kill not only the antigen-positive cancer cells to which the ADC binds but also adjacent antigen-negative tumor cells. frontiersin.org

The bystander effect is facilitated by the release of a membrane-permeable form of the cytotoxic payload from the target cell, which can then diffuse into and kill neighboring cells, regardless of their antigen expression status. frontiersin.org Glucuronide-linked this compound ADCs, in particular, have shown robust bystander activity. aacrjournals.orgaacrjournals.orgnih.gov This was observed in a co-culture model with a mix of antigen-positive and antigen-negative cell lines, as well as in an in vivo antigen-heterogeneous tumor model. aacrjournals.orgaacrjournals.orgnih.gov This capability is crucial for treating tumors where not all cells express the target antigen, a common clinical scenario that can lead to treatment resistance. aacrjournals.orgaacrjournals.org The ability of tubulysin-based ADCs to exert this bystander effect while also being effective against multidrug-resistant (MDR) cells distinguishes them from other microtubule inhibitors like auristatins and maytansinoids. researchgate.netnih.govresearchgate.netresearchgate.net

In Vitro and In Vivo Preclinical Efficacy Studies

Cytotoxicity Evaluation Across Diverse Cancer Cell Line Panels (e.g., lymphoma, leukemia, carcinoma)

This compound and its analogues have demonstrated exceptional cytotoxic activity across a wide array of cancer cell lines in vitro. acs.org Studies have shown that this compound is highly potent against various cancer cell lines, including those from breast, colon, lung, ovarian, and prostate cancers. acs.org

Specifically, ADCs armed with this compound and its stabilized analogues have shown potent cytotoxicity with EC50 values in the single-digit ng/mL range in CD30+ lymphoma cell lines like L540cy, Karpas299, and DEL. aacrjournals.org Importantly, this high level of potency is maintained in multidrug-resistant (MDR+) cell lines. aacrjournals.orgaacrjournals.org For instance, the deacetylated analogue of this compound, Tub(OH), was found to be significantly less potent, highlighting the importance of the acetate group for cytotoxicity. aacrjournals.orgaacrjournals.org In contrast, stabilized analogues like Tub(OEt) and Tub(OiVal) displayed cytotoxic potencies similar to the parent this compound across lymphoma and leukemia cell lines, including MDR+ strains. aacrjournals.orgaacrjournals.org

Efficacy in Xenograft Tumor Models

The promising in vitro results of this compound ADCs have been successfully translated into significant in vivo efficacy in various xenograft tumor models. aacrjournals.orgaacrjournals.org In a human lymphoma xenograft model (BJAB.Luc), a this compound ADC demonstrated notable antitumor activity. nih.gov Furthermore, this compound ADCs have shown efficacy in xenograft models of both Hodgkin lymphoma (L540cy) and anaplastic large cell lymphoma (DELBVR). nih.govresearchgate.net

A study using three different HER2-positive xenograft tumor models showed that a tubulysin B analog ADC, DX126-262, exhibited significant, dose-dependent antitumor efficacy. frontiersin.orgresearchgate.net This efficacy was superior to that of Kadcyla® (ado-trastuzumab emtansine) at comparable doses. frontiersin.orgresearchgate.net The conjugates have also demonstrated potent activity in tumor xenografts that display the MDR+ phenotype. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net

Assessment of Tumor Growth Inhibition and Complete Responses in Preclinical Settings

Preclinical studies have consistently reported significant tumor growth inhibition (TGI) and, in many cases, complete tumor regression with this compound-based ADCs. In a BJAB.Luc human lymphoma xenograft model, a this compound ADC led to a modest TGI of 77% at a specific dose. nih.gov

In a CD30+ L540cy xenograft model, an anti-CD30 ADC with a glucuronide-linked this compound achieved 5 out of 5 complete cures at a dose of 0.6 mg/kg, while a dipeptide-linked version resulted in tumor growth delay and 2 out of 5 cures at a higher dose of 2 mg/kg. nih.gov Further optimization through site-specific conjugation of the same dipeptide-linked ADC led to 5 out of 6 cures, compared to 0 out of 6 for the heterogeneously conjugated version, even with half the drug-to-antibody ratio. nih.gov In another study with a HER2-positive BT-474 model, the tubulysin B analog ADC, DX126-262, demonstrated superior tumor growth inhibition compared to Kadcyla® across all tested doses. frontiersin.org For instance, at the high dose, the tumor volume to control volume percentage (T/C%) was 3.0% for DX126-262 versus 13.3% for Kadcyla®. frontiersin.org

Evaluation of this compound Analogues as Improved ADC Payloads

A significant challenge with this compound as an ADC payload is the instability of its C11-acetate ester, which is susceptible to hydrolysis, leading to a substantial loss of cytotoxic potency. aacrjournals.orgnih.govresearchgate.netcytoskeleton.com To address this, researchers have developed and evaluated several analogues of this compound with modified and more stable functional groups at this position. aacrjournals.orgnih.govcytoskeleton.com

Two primary strategies have been explored: replacing the labile ester with a more stable carbamate (B1207046) functional group or an ethyl ether, and creating a more sterically hindered ester to reduce susceptibility to enzymatic cleavage. aacrjournals.orgaacrjournals.orgacs.org Stabilized analogues, such as those with an ethyl ether (Tub(OEt)) or a branched isovalerate ester (Tub(OiVal)), were synthesized and evaluated. aacrjournals.orgaacrjournals.org

These stabilized analogues, when used as free drugs, demonstrated cytotoxic potencies comparable to the original this compound in various cancer cell lines. aacrjournals.orgaacrjournals.org When incorporated into ADCs, these stabilized payloads also showed robust potency across a panel of cell lines and in xenograft models, including those with the MDR+ phenotype. aacrjournals.orgaacrjournals.org For example, a tubulysin analogue with a propionate (B1217596) group (tubulysin Pr) in place of the acetate maintained low double-digit picomolar potency and, when conjugated to an anti-CD22 antibody, demonstrated improved stability and efficacy in a human lymphoma xenograft model. nih.gov Another novel tubulysin B analog, Tub114, featuring a hydrophilic ethylene (B1197577) glycol moiety, was conjugated to an anti-HER2 antibody to create the ADC DX126-262, which showed significant and dose-dependent tumor growth inhibition in HER2-positive models. frontiersin.orgresearchgate.net

The development of these improved tubulysin analogues, combined with optimized linker chemistry and site-specific conjugation, represents a significant advancement in creating more stable and efficacious ADCs for cancer therapy. nih.govresearchgate.net

Challenges and Future Perspectives in Tubulysin M Research

Addressing Metabolic Liabilities of Tubulysin (B8622420) M in Biological Systems

A significant challenge in the development of Tubulysin M-based therapeutics is its metabolic instability. The C11-acetate ester, a crucial feature for its potent cytotoxic activity, is susceptible to hydrolysis by plasma esterases. researchgate.netacs.orgnih.gov This enzymatic cleavage results in the formation of a deacetylated, and significantly less active, metabolite, thereby reducing the therapeutic efficacy of the ADC. researchgate.netacs.orgnih.gov

To counter this liability, researchers have explored several strategies:

Structural Modification: One approach involves replacing the labile acetate (B1210297) ester with more stable functional groups. nih.govresearchgate.net For instance, the substitution of the acetate with a propyl ether or a carbamate (B1207046) functional group has been shown to enhance stability while retaining potent cytotoxicity. nih.govresearchgate.netacs.org These modifications aim to create analogs with improved plasma stability and a reduced rate of inactivation. researchgate.netacs.org

Linker Technology: The design of the linker connecting the tubulysin payload to the antibody can also influence metabolic stability. researchgate.netnih.gov Studies have shown that a β-glucuronidase-cleavable linker can protect the C11-acetate from hydrolysis, leading to improved ADC activity in vivo compared to more conventional protease-cleavable linkers. researchgate.netnih.gov

Site-Specific Conjugation: The site of conjugation on the antibody can impact the metabolic profile of the ADC. researchgate.netacs.orgresearchgate.net By engineering specific cysteine residues for conjugation, it is possible to shield the tubulysin payload from metabolic enzymes, leading to reduced metabolism and improved efficacy. researchgate.netacs.orgresearchgate.net Research has identified specific conjugation sites that result in ADCs with considerably reduced metabolism. acs.orgresearchgate.net

Strategies for Enhancing the Therapeutic Index of this compound-Based Therapeutics

The high potency of tubulysins also presents a challenge in terms of their therapeutic index, the balance between efficacy and toxicity. acs.orgmdpi.com Strategies to widen this window are crucial for the clinical success of this compound-based therapies.

Key approaches include:

Optimized Linker Systems: The development of novel linkers is a primary strategy. For instance, quaternary ammonium (B1175870) salt linkers have been developed to provide a stable and bioreversible connection of tubulysins to antibodies. nih.govmdpi.com Hydrophilic linkers, such as those incorporating β-glucuronide or PEG moieties, can also improve the solubility and pharmacokinetic properties of the ADC, potentially reducing off-target toxicity. mdpi.com

Site-Specific Conjugation: As with metabolic stability, site-specific conjugation plays a vital role in creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR). researchgate.netacs.org This homogeneity can lead to a more predictable pharmacokinetic profile and a wider therapeutic window compared to heterogeneously conjugated ADCs. acs.org

Biparatopic and Biphasic ADCs: The development of biparatopic ADCs, which target two different epitopes on the same antigen, has shown superior antitumor activity in preclinical models. mdpi.com This approach can enhance the specificity and potency of the ADC.

Exploration of this compound in Combination Therapy Regimens

The potential of this compound-based ADCs in combination with other cancer therapies is a promising area of research. researchgate.net Combining ADCs with different mechanisms of action could lead to synergistic effects, overcome drug resistance, and improve treatment outcomes. researchgate.netnih.gov

Potential combination strategies include:

Immune Checkpoint Inhibitors: Combining ADCs with immune checkpoint inhibitors is a particularly attractive strategy. researchgate.net The ADC-mediated cell killing can lead to the release of tumor antigens, potentially priming the immune system and enhancing the efficacy of checkpoint blockade.

Chemotherapeutic Agents: The combination of this compound ADCs with traditional chemotherapeutic drugs may allow for responses in a broader range of patients. researchgate.net

Targeted Therapies: Combining this compound ADCs with small molecule inhibitors that target other critical cancer pathways could lead to more durable responses.

Development of Advanced In Silico and In Vitro Models for Predictive Efficacy and Toxicity

The development of more predictive preclinical models is essential for accelerating the development of this compound-based therapeutics and reducing the reliance on animal testing. tandfonline.comfrontiersin.org

In Silico Modeling: Computer-aided drug design (CADD) techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, are being used to design and predict the efficacy of new tubulin inhibitors. tandfonline.com These models can help in the rational design of novel tubulysin analogs with improved properties. tandfonline.com

Advanced In Vitro Models: The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more accurate representation of the tumor microenvironment compared to traditional 2D cell cultures. These models can be used to better predict the efficacy and toxicity of this compound ADCs. The development of patient-derived xenograft (PDX) models and humanized mouse models also offers more clinically relevant platforms for evaluating ADC performance. frontiersin.org

Expanding the Diversity of Tubulysin-Based Therapeutic Modalities Beyond ADCs

While ADCs are the most prominent application of tubulysins, researchers are exploring other therapeutic modalities to harness their potent cytotoxicity. nih.govresearchgate.net

These emerging strategies include:

Small Molecule-Drug Conjugates (SMDCs): In SMDCs, the antibody is replaced with a small molecule ligand that targets a receptor overexpressed on cancer cells. nih.govresearchgate.net Ligands such as folic acid have been used to deliver tubulysins to tumor cells. nih.gov SMDCs offer the advantage of lower molecular weight, which may lead to better tumor penetration. nih.gov

Peptide-Drug Conjugates (PDCs): PDCs utilize peptides as the targeting moiety. researchgate.net Similar to SMDCs, PDCs have a lower molecular weight than ADCs and may offer improved tumor penetration.

Nanoparticle-Based Delivery Systems: Encapsulating tubulysins within nanoparticles is another strategy to improve their therapeutic index and aqueous solubility. mdpi.com These nanoparticles can be designed to passively or actively target tumor tissue.

Q & A

Q. What analytical methods are recommended for quantifying Tubulysin M in complex biological matrices?

this compound quantification requires high sensitivity due to its low therapeutic index. Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Method validation should follow FDA/ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) . Ensure chromatographic separation optimizes peak symmetry to avoid co-eluting impurities, which can skew results .

Q. How can the microtubule-disrupting mechanism of this compound be experimentally validated?

Use immunofluorescence microscopy to visualize microtubule depolymerization in treated cancer cells (e.g., HeLa or A549 lines). Pair this with quantitative assays like tubulin polymerization inhibition (e.g., in vitro turbidity assays at 350 nm). Normalize data against controls (e.g., vinca alkaloids) and validate via Western blot for α-tubulin degradation . Ensure experimental replicates (n ≥ 3) to account for cell-line variability .

Q. What synthesis strategies are most effective for producing this compound analogs with improved stability?

Focus on modifying the labile N-terminal acyloxy moiety. Semi-synthetic approaches using solid-phase peptide synthesis (SPPS) for the tetrapeptide backbone, followed by late-stage functionalization of the Tubuvaline unit, can enhance metabolic stability. Validate purity via HPLC (>95%) and confirm stereochemistry via NMR (e.g., NOESY for spatial assignments) . Compare pharmacokinetic profiles (e.g., t½ in murine models) to assess improvements .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported IC50 values across different cancer cell lines?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines:

  • Use identical passage-number cells.
  • Pre-equilibrate culture media to 37°C/5% CO₂.
  • Include a reference compound (e.g., paclitaxel) as an internal control. Apply multivariate regression to identify confounding variables (e.g., ATP levels in viability assays) .

Q. What experimental models are suitable for studying this compound resistance mechanisms?

Develop resistant cell lines via gradual dose escalation (e.g., over 6 months) and perform whole-exome sequencing to identify mutations in β-tubulin isoforms (e.g., TUBB3). Complement with CRISPR-Cas9 knock-in models to confirm resistance loci. Use patient-derived xenografts (PDXs) to validate findings in vivo and assess cross-resistance with other microtubule inhibitors .

Q. How can combination therapies involving this compound be optimized to mitigate systemic toxicity?

Design studies using factorial experimental designs to evaluate synergies (e.g., with immune checkpoint inhibitors). Prioritize agents that downregulate multidrug resistance (MDR) transporters (e.g., elacridar for P-gp inhibition). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify dosing schedules that maximize tumor exposure while minimizing hematological toxicity .

Q. What strategies improve the bioavailability of this compound in in vivo models?

Encapsulate this compound in lipid-based nanoparticles (LNPs) or PEGylated liposomes to enhance plasma half-life. Characterize formulations via dynamic light scattering (DLS) for size (50–100 nm) and zeta potential (±30 mV). Validate tumor targeting using near-infrared (NIR) imaging in orthotopic models .

Methodological Considerations for Data Integrity

Q. How should researchers handle contradictory data in this compound’s dose-response relationships?

Apply sensitivity analysis to identify outlier datasets. Use tools like Grubbs’ test for statistical outliers and re-examine raw data (e.g., flow cytometry gating strategies). Transparently report all data, including negative results, in supplementary materials to avoid publication bias .

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects in combination therapies?

Use the Chou-Talalay combination index (CI) method, where CI <1 indicates synergy. Pair this with Bliss independence models to account for non-interacting mechanisms. Validate with bootstrapping (1000 iterations) to estimate confidence intervals .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to ARRIVE 2.0 guidelines for in vivo experiments, including detailed reporting of animal husbandry and randomization. Share raw data (e.g., RNA-seq files) via repositories like GEO or Zenodo. Publish step-by-step synthetic protocols in supplementary materials, including NMR spectra and HPLC chromatograms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubulysin M
Reactant of Route 2
Reactant of Route 2
Tubulysin M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.